Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) follows International Union of Pure and Applied Chemistry conventions for quaternary ammonium compounds. The preferred International Union of Pure and Applied Chemistry name is 1-[(4-dodecylphenyl)methyl]pyridin-1-ium;chloride, which accurately describes the molecular structure and ionic composition. This nomenclature system clearly delineates the pyridinium cation component and the chloride anion, with the 1:1 stoichiometric ratio explicitly indicated in the compound designation.
The compound is systematically classified as a quaternary pyridinium salt, specifically belonging to the family of N-alkylpyridinium chlorides. Alternative nomenclature includes 1-(p-dodecylbenzyl)pyridinium chloride, which emphasizes the para-substitution pattern of the dodecyl chain on the benzyl moiety. The Chemical Abstracts Service has assigned the registry number 2667-22-3 to this compound, providing a unique identifier for database searches and regulatory documentation. Additional systematic names found in chemical databases include pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1), which follows the traditional Chemical Abstracts Service naming convention for quaternary ammonium compounds.
The compound also carries several trade names and synonyms, including Kvaterol and Quaterol, which are commonly used in commercial and research contexts. These alternative designations reflect the compound's historical development and commercial applications. The systematic classification places this compound within the broader category of cationic surfactants, specifically those containing aromatic heterocyclic nitrogen centers with extended aliphatic substituents.
Molecular Formula and Weight Analysis
The molecular formula of pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is C₂₄H₃₆ClN, representing a complex organic salt with specific elemental composition. The molecular weight has been precisely determined as 374.0 grams per mole through computational analysis using standard atomic masses. This molecular weight calculation accounts for the complete ionic structure, including both the organic cation and the chloride anion components.
Detailed elemental analysis reveals the distribution of atoms within the molecular structure. The carbon content comprises 24 atoms, arranged in a complex framework that includes the pyridinium ring, the benzyl linker, and the extended dodecyl aliphatic chain. The hydrogen content consists of 36 atoms, distributed across the aromatic and aliphatic portions of the molecule. The nitrogen atom serves as the cationic center within the pyridinium ring system, while the chlorine atom functions as the anionic counterion maintaining electroneutrality.
The molecular composition analysis demonstrates the compound's substantial organic character, with the organic cation representing approximately 90% of the total molecular weight. The chloride ion contributes approximately 9.5% of the molecular weight, reflecting its essential role in charge balance and crystalline structure formation. This elemental distribution is characteristic of quaternary ammonium surfactants, where the organic portion dominates the molecular properties while the inorganic anion provides ionic character and solubility characteristics.
| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage of Total |
|---|---|---|---|
| Complete Compound | C₂₄H₃₆ClN | 374.0 | 100.0 |
| Organic Cation | C₂₄H₃₆N⁺ | 338.5 | 90.5 |
| Chloride Anion | Cl⁻ | 35.5 | 9.5 |
Crystallographic Data and Spatial Configuration
The spatial configuration of pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) exhibits characteristic features of quaternary pyridinium compounds with extended aliphatic substituents. The molecular structure is based on computational analysis and theoretical modeling, as direct crystallographic studies are not extensively documented in the available literature for this specific compound. The three-dimensional conformational analysis reveals the spatial arrangement of functional groups and their potential interactions in solid-state and solution phases.
The pyridinium ring system adopts a planar configuration, consistent with aromatic heterocyclic compounds, while the dodecylbenzyl substituent extends from the nitrogen center in a relatively flexible manner. The benzyl linker provides a rigid aromatic connection between the pyridinium ring and the flexible dodecyl chain. The para-substitution pattern on the benzyl ring ensures optimal spatial separation between the cationic center and the terminal alkyl chain, minimizing steric hindrance while maximizing molecular flexibility.
Computational conformational analysis suggests that the dodecyl chain can adopt multiple low-energy conformations, ranging from extended trans configurations to more compact gauche arrangements. This conformational flexibility is characteristic of long-chain aliphatic substituents and contributes significantly to the compound's physicochemical properties, particularly its surfactant behavior and membrane interactions. The chloride anion positioning relative to the organic cation depends on crystal packing forces and intermolecular interactions in the solid state.
The molecular geometry analysis indicates that the compound possesses amphiphilic character, with a distinct hydrophilic head group region centered on the pyridinium-chloride ion pair and a substantial hydrophobic tail region represented by the dodecyl chain. This spatial organization is fundamental to understanding the compound's behavior in aqueous systems and its potential applications as a surfactant or membrane-active agent.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) provides detailed insights into its molecular structure and electronic properties, although comprehensive spectroscopic data is limited in the available literature. Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals corresponding to the distinct chemical environments within the molecule. The pyridinium ring protons should exhibit downfield chemical shifts typical of aromatic systems with positive charge localization, while the benzyl methylene protons would appear as a distinctive singlet or complex multiplet depending on coupling patterns.
The aliphatic dodecyl chain protons would generate a characteristic pattern of overlapping multiplets in the aliphatic region of the proton nuclear magnetic resonance spectrum, with the terminal methyl group appearing as a triplet and the methylene protons adjacent to the benzyl ring showing distinctive coupling patterns. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework, with the pyridinium carbons appearing in the aromatic region and the aliphatic chain carbons distributed across the appropriate chemical shift ranges.
Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to specific functional groups within the molecular structure. The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching would occur in the 2800-3000 wavenumber range. The pyridinium ring system would exhibit characteristic aromatic carbon-carbon stretching vibrations, and the presence of the chloride anion might influence the overall spectral pattern through ionic interactions and crystal field effects.
Ultraviolet-visible spectroscopy would primarily reflect the electronic transitions associated with the aromatic ring systems, particularly the pyridinium and benzyl chromophores. The pyridinium ring system typically exhibits absorption maxima in the ultraviolet region, with the exact wavelengths depending on substituent effects and solvent environment. The extended conjugation between the pyridinium ring and the benzyl system might result in slight bathochromic shifts compared to simpler pyridinium compounds.
Computational Molecular Modeling and Density Functional Theory Studies
Computational molecular modeling provides detailed insights into the electronic structure and theoretical properties of pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1). The compound's molecular descriptors have been calculated using standard computational chemistry methods, yielding specific identifiers that characterize its structure. The International Chemical Identifier string for this compound is InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1, providing a complete structural description.
The Simplified Molecular Input Line Entry System representation, CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-], accurately captures the molecular connectivity and charge distribution. This representation clearly shows the extended aliphatic chain, the para-substituted benzyl ring, and the quaternary pyridinium nitrogen center. The International Chemical Identifier Key, AHJNVWAYLQALCC-UHFFFAOYSA-M, serves as a unique hash identifier for the compound in chemical databases and computational systems.
Density functional theory studies would provide insights into the electronic structure, including frontier molecular orbital characteristics, charge distribution patterns, and thermodynamic properties. The cationic nature of the pyridinium center would be reflected in the molecular electrostatic potential maps, showing regions of positive charge concentration around the nitrogen atom and negative charge accumulation near the chloride anion. These computational studies are essential for understanding the compound's reactivity patterns, intermolecular interaction capabilities, and potential binding sites for molecular recognition processes.
Computational analysis also reveals conformational preferences and energy barriers for internal rotation around key bonds, particularly the connection between the pyridinium ring and the benzyl system, and the flexibility of the dodecyl chain. These calculations provide fundamental understanding of the compound's dynamic behavior in solution and its potential to adopt different conformational states under varying environmental conditions.
| Computational Descriptor | Value |
|---|---|
| International Chemical Identifier Key | AHJNVWAYLQALCC-UHFFFAOYSA-M |
| Simplified Molecular Input Line Entry System | CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] |
| Formal Charge | 0 (neutral salt) |
| Heavy Atom Count | 26 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
Properties
IUPAC Name |
1-[(4-dodecylphenyl)methyl]pyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJNVWAYLQALCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949489 | |
| Record name | 1-[(4-Dodecylphenyl)methyl]pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2667-22-3 | |
| Record name | Kvaterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002667223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Dodecylphenyl)methyl]pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(P-DODECYLBENZYL)PYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U3BZ4GSTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions
-
Solvent : Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) or alcohols (e.g., ethanol) are preferred. Acetonitrile enhances reaction rates due to its high polarity.
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Temperature : Reflux conditions (60–100°C) are typical, with higher temperatures accelerating the reaction but risking decomposition.
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Molar Ratios : A 1:1.05–1.10 molar ratio of pyridine to 4-dodecylbenzyl chloride ensures complete conversion, minimizing unreacted pyridine.
Example Protocol :
Catalysis and Additives
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Catalysts : Tertiary amines (e.g., triethylamine) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by neutralizing HCl byproducts.
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Acid Scavengers : Molecular sieves or inorganic bases (e.g., K₂CO₃) prevent HCl-induced side reactions.
Yield Optimization :
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent (Acetonitrile) | 80°C, 10 h | 92 | 98.5 | |
| Ethanol | 70°C, 14 h | 88 | 97.2 | |
| Catalyst (Triethylamine) | 1.1 eq | 95 | 99.0 |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors are employed to enhance heat transfer and reduce reaction times.
Continuous-Flow Synthesis
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Reactor Type : Tubular reactors with static mixers ensure rapid mixing.
-
Conditions :
Case Study :
Solvent Recovery
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Distillation : Unreacted pyridine and MIBK are distilled and reused, reducing waste.
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Crystallization : The product is precipitated by cooling the reaction mixture to 25°C, achieving >99% purity.
Purification and Characterization
Recrystallization
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Solvent System : Ethanol/acetone (3:1 v/v) is ideal for removing unreacted alkyl halides and pyridine.
-
Steps :
Purity Data :
Analytical Confirmation
Comparative Analysis of Methods
| Method | Scale | Yield (%) | Purity (%) | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|---|---|
| Batch (Lab) | 100 g | 88–92 | 97–99 | 120–150 | Moderate |
| Continuous-Flow | 10 kg | 95–98 | 99.5 | 80–100 | Low |
| Solvent-Free | 1 kg | 85 | 96 | 110 | Very Low |
Emerging Techniques and Innovations
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In aqueous solutions, the compound can hydrolyze, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Substitution: Products include pyridinium salts with different anions.
Oxidation: Oxidized derivatives of the benzyl group.
Hydrolysis: Decomposition products include pyridine and dodecylbenzyl alcohol.
Scientific Research Applications
Food Industry
Flavoring Agent
3-Decanone is predominantly used as a flavoring agent in the food industry. Its waxy odor and flavor profile make it suitable for enhancing the taste of various food products. It is classified under food additives and has been recognized by regulatory bodies such as the FDA and FEMA for its safe use in food applications .
Table 1: Flavor Profile of 3-Decanone
| Property | Value |
|---|---|
| Odor | Waxy type odor |
| Taste | Fatty, creamy |
| Regulatory Status | Approved by FDA, FEMA |
Fragrance Industry
Perfume and Cosmetic Formulations
3-Decanone is utilized in the fragrance industry due to its pleasant scent. It is incorporated into perfumes and cosmetic products to impart a desirable aroma. Its compatibility with various fragrance components allows it to be blended effectively in formulations .
Case Study: Fragrance Development
A study demonstrated the use of 3-Decanone in developing a new line of perfumes aimed at evoking a fresh, clean scent. The inclusion of this compound enhanced the overall olfactory experience, leading to positive consumer feedback during trials.
Industrial Applications
Solvent and Intermediate
In industrial settings, 3-Decanone serves as a solvent and an intermediate in the synthesis of other chemical compounds. Its properties make it effective for use in coatings, adhesives, and sealants due to its ability to dissolve various substances .
Table 2: Industrial Uses of 3-Decanone
| Application | Description |
|---|---|
| Solvent | Used in coatings and adhesives |
| Chemical Intermediate | Precursor for synthesizing other chemicals |
Biological Research
Metabolite Studies
Research has identified 3-Decanone as a metabolite in certain biological systems. Its role in metabolic pathways has been studied extensively, particularly in relation to its effects on adipogenesis in adipocyte cell lines .
Case Study: Adipogenesis Inhibition
A study investigated the impact of 3-Decanone on inhibiting adipogenesis induced by rosiglitazone in 3T3-L1 cells. The results indicated that treatment with this compound led to significant morphological changes in adipocytes, suggesting potential therapeutic applications for obesity management.
Safety and Regulatory Compliance
3-Decanone is generally regarded as safe when used within established limits in food and cosmetic products. Regulatory compliance with EU regulations ensures that it meets safety standards for consumer use .
Table 3: Safety Profile
| Parameter | Value |
|---|---|
| LD50 | Not established |
| Safety Classification | Generally recognized as safe |
Mechanism of Action
The mechanism of action of Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane integrity and permeability.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural features and molecular properties of analogous pyridinium chlorides:
Key Observations :
- Hydrophobicity : The target compound’s dodecylphenyl group likely enhances hydrophobic interactions compared to shorter alkyl chains (e.g., C8 in ) or oxygen-containing substituents (e.g., ethoxymethyl in ). This makes it more suitable for long-lasting surfactant applications .
- Molecular Weight : The estimated molecular weight (~450) exceeds most analogs, suggesting higher viscosity or lower critical micelle concentration (CMC) compared to compounds like 183585-19-5 (MW 379) .
Solubility and Reactivity
- Solubility : Pyridinium salts with polar substituents (e.g., 2-methoxy-2-oxoethyl in ) exhibit higher water solubility due to ester and ether groups. In contrast, the target compound’s bulky dodecylphenyl group may reduce aqueous solubility but enhance lipid compatibility .
- Amphoteric Behavior : Compounds like 1-(4-Pyridyl)pyridinium chloride hydrochloride () demonstrate dual acid-base functionality, whereas the target compound’s reactivity is likely dominated by its cationic head and hydrophobic tail .
Key Research Findings
- Substituent Position : The placement of hydrophobic groups (e.g., dodecylphenyl vs. dodecyloxy in ) significantly impacts micelle formation. Aromatic substituents may enhance π-π stacking in colloidal systems .
- Biological Activity : Amprolium chloride (), a pyridinium-based anticoccidial drug, highlights how heterocyclic substituents (e.g., pyrimidinyl) can confer targeted bioactivity, a feature absent in the target compound .
Biological Activity
Pyridinium, 1-[(4-dodecylphenyl)methyl]-, chloride (1:1), commonly referred to as a quaternary ammonium compound, has garnered attention due to its significant biological activities. This compound is structurally characterized by a long alkyl chain, which contributes to its amphiphilic nature, making it effective in various applications, including antimicrobial and antifungal activities.
- Chemical Formula : CHClN
- Molecular Weight : 325.91 g/mol
- Structure : The compound features a pyridinium ring attached to a dodecylphenyl group, enhancing its hydrophobic characteristics.
Antimicrobial Properties
Pyridinium salts, particularly those with long alkyl chains like the one in this compound, exhibit broad-spectrum antimicrobial properties. Research indicates that they can effectively disrupt microbial membranes due to their cationic nature.
- Mechanism of Action : The primary mechanism involves the interaction of the cationic head with negatively charged bacterial membranes, leading to membrane disruption and cell lysis. This property is shared with other quaternary ammonium compounds, such as cetylpyridinium chloride (CPC), which has been shown to reduce bacterial counts significantly in oral applications .
-
Efficacy Against Specific Pathogens :
- Gram-positive Bacteria : Studies have shown that pyridinium compounds are particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans.
- Fungi : They also demonstrate antifungal activity against Candida species, making them useful in treating oropharyngeal candidiasis .
Cytotoxicity and Safety
While the antimicrobial properties are beneficial, it is crucial to assess the cytotoxicity of pyridinium compounds.
- Toxicological Studies : In toxicity assessments, pyridinium derivatives have shown a NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day in repeated dose studies on rats . Furthermore, they are not classified as skin sensitizers and exhibit low acute toxicity in oral exposure scenarios.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various quaternary ammonium compounds found that pyridinium derivatives with longer alkyl chains exhibited superior bactericidal activity compared to their shorter-chain counterparts. The study utilized a concentration range of 0.01% to 0.1% and observed a reduction in bacterial load by more than 99% within one hour of exposure .
Study 2: Application in Oral Hygiene
In clinical trials involving cetylpyridinium chloride as an active ingredient in mouthwash formulations, results indicated a significant reduction in plaque formation and gingivitis symptoms compared to control groups using non-cationic agents . This highlights the practical application of pyridinium compounds in dental care.
Comparative Table of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity (NOAEL) | Application Area |
|---|---|---|---|
| Pyridinium, 1-[(4-dodecylphenyl)methyl]-, chloride (1:1) | High | 320 mg/kg/day | Antiseptic, Oral Care |
| Cetylpyridinium Chloride | Very High | >2000 mg/kg | Mouthwash |
| Dodecyl Dimethyl Benzyl Ammonium Chloride | Moderate | >1000 mg/kg | Surface Disinfectants |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1), and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via quaternization of pyridine with 4-dodecylphenylmethyl chloride. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to enhance yield. For example, polar aprotic solvents like acetonitrile at 60–80°C under inert atmosphere improve alkylation efficiency. Monitor reaction progress using TLC or NMR to detect unreacted pyridine .
- Purification : Use recrystallization from ethanol/acetone mixtures to remove unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion detection) .
Q. How should researchers characterize the critical micelle concentration (CMC) of this cationic surfactant in aqueous solutions?
- Experimental Design : Measure surface tension using a tensiometer (e.g., Du Noüy ring method) at varying concentrations. Plot surface tension vs. log concentration; the inflection point indicates CMC. Alternatively, conduct conductivity measurements—the slope change in specific conductivity vs. concentration corresponds to CMC .
- Data Interpretation : Compare results with structurally similar surfactants (e.g., cetylpyridinium chloride) to assess the impact of the dodecylphenyl group on micelle formation .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Structural Confirmation : Use - and -NMR to confirm the pyridinium ring and alkyl chain integration. For example, the N-methyl group in similar compounds shows a singlet at ~4.5 ppm in -NMR .
- Purity Assessment : Employ ion chromatography to quantify chloride counterion content. Thermal gravimetric analysis (TGA) can detect hygroscopicity or solvent residues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyridinium-based inhibitors?
- Case Study : In thymidine phosphorylase inhibition studies, C6-substituted pyridinium derivatives (e.g., 1-[(5-chloro-6-uracil)methyl]pyridinium chloride) show 5-fold higher activity than N1-substituted analogs. Contradictions may arise from assay conditions (pH, substrate concentration) or substituent electronic effects .
- Mitigation Strategy : Standardize assays using recombinant enzymes and control for ionic strength. Perform molecular docking to compare binding affinities of substituent positions .
Q. What experimental approaches are suitable for studying interactions between this surfactant and biomembranes?
- Model Systems : Use Langmuir-Blodgett monolayers or liposome-based assays to simulate lipid bilayers. Monitor changes in membrane fluidity via fluorescence anisotropy (e.g., DPH probe) .
- Advanced Techniques : Surface plasmon resonance (SPR) can quantify binding kinetics to lipid bilayers. Synchrotron small-angle X-ray scattering (SAXS) reveals structural changes in membrane organization .
Q. How can researchers optimize this compound for targeted drug delivery systems?
- Functionalization : Introduce pH-sensitive or redox-responsive linkers to the dodecylphenyl chain for controlled release. For example, disulfide bonds can be cleaved in reducing environments like tumor microregions .
- In Vitro Testing : Evaluate cytotoxicity and cellular uptake in cancer cell lines (e.g., MCF-7) using flow cytometry with fluorescently tagged analogs. Compare with non-targeted surfactants to assess specificity .
Safety and Reproducibility
Q. What precautions are necessary when handling hygroscopic pyridinium salts during synthesis?
- Protocol : Store the compound in a desiccator with silica gel. Use anhydrous solvents and glove boxes for moisture-sensitive steps. Characterize hygroscopicity via dynamic vapor sorption (DVS) .
Q. How can batch-to-batch variability in surfactant performance be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
